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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)naphthalene

Cat. No.: B051779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,4-Bis(bromomethyl)naphthalene is a valuable bifunctional linker and building block in

organic synthesis, particularly in the construction of complex molecular architectures and

functional materials. Its rigid naphthalene core and reactive bromomethyl groups make it a

versatile precursor for a variety of derivatives.[1] Accurate structural confirmation and purity

assessment of this compound are paramount for its effective use in research and development.

This guide provides an in-depth analysis of the expected spectroscopic data for 1,4-
Bis(bromomethyl)naphthalene, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS), based on established principles and data from closely related

analogs.
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Property Value

Molecular Formula C₁₂H₁₀Br₂

Molecular Weight 314.02 g/mol

CAS Number 58791-49-4

Appearance Expected to be a solid

Melting Point 169.0 to 173.0 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 1,4-Bis(bromomethyl)naphthalene, both ¹H and ¹³C NMR are essential for

confirming the substitution pattern and the integrity of the bromomethyl groups.

¹H NMR Spectroscopy: A Predictive Analysis
Due to the symmetry of the 1,4-disubstituted naphthalene ring, a simplified ¹H NMR spectrum is

anticipated. The molecule possesses a C₂ᵥ point group, which dictates the chemical

equivalence of the protons.

Expected Chemical Shifts and Multiplicities (in CDCl₃):
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-CH₂Br ~4.8 - 5.0 Singlet (s) 4H

The methylene

protons are

deshielded by

the adjacent

bromine atom

and the aromatic

ring. Due to the

free rotation

around the C-C

single bond and

the absence of

adjacent protons,

a singlet is

expected.

Ar-H (H-2, H-3) ~7.5 - 7.7 Doublet (d) 2H

These protons

are part of the

substituted

aromatic ring and

are chemically

equivalent. They

are coupled to

the protons on

the adjacent ring

(H-5, H-6, H-7,

H-8), leading to a

doublet.

Ar-H (H-5, H-8) ~8.1 - 8.3 Multiplet (m) 2H These peri-

protons are the

most deshielded

due to the

anisotropic effect

of the

naphthalene ring
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system. They will

appear as a

multiplet due to

coupling with H-6

and H-7.

Ar-H (H-6, H-7) ~7.6 - 7.8 Multiplet (m) 2H

These protons

are in a typical

aromatic

environment and

will show

complex coupling

with their

neighbors,

resulting in a

multiplet.

Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is

standard for non-polar to moderately polar organic compounds, as it dissolves the sample well

and its residual solvent peak is well-characterized. A high-field NMR instrument (e.g., 400 MHz

or higher) is recommended to achieve better signal dispersion, especially in the aromatic region

where signals can be crowded.

¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of

signals compared to the total number of carbon atoms.

Expected Chemical Shifts (in CDCl₃):
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

-CH₂Br ~33 - 35

The methylene carbon is in the

typical range for an alkyl

halide, shifted downfield by the

electronegative bromine atom.

C-1, C-4 ~133 - 135

These are the quaternary

carbons directly attached to

the bromomethyl groups. They

are deshielded by the

substituent.

C-2, C-3 ~126 - 128

These aromatic carbons are

expected to be in a typical

range for substituted

naphthalenes.

C-5, C-8 ~128 - 130
These carbons are part of the

unsubstituted aromatic ring.

C-6, C-7 ~125 - 127

These carbons are also part of

the unsubstituted aromatic

ring.

C-4a, C-8a (bridgehead) ~131 - 133

These are the quaternary

bridgehead carbons of the

naphthalene system.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 1,4-Bis(bromomethyl)naphthalene is expected to be

dominated by absorptions from the aromatic ring and the C-Br bonds.

Expected Characteristic Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Intensity

3100 - 3000 Aromatic C-H stretch Medium to Weak

1600 - 1450 Aromatic C=C ring stretching
Medium to Strong (multiple

bands)

~1270 C-H in-plane bending Medium

~830
C-H out-of-plane bending

(para-substitution pattern)
Strong

600 - 500 C-Br stretch Medium to Strong

Experimental Protocol Insight: An Attenuated Total Reflectance (ATR) setup is a common and

convenient method for obtaining an IR spectrum of a solid sample, as it requires minimal

sample preparation. Alternatively, a KBr pellet can be prepared for transmission analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity.

Electron Ionization (EI) Mass Spectrometry: A Predictive
Analysis
Under electron ionization (EI), 1,4-Bis(bromomethyl)naphthalene is expected to produce a

characteristic fragmentation pattern.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 312, 314, and 316 with

a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). The

molecular weight of the most abundant isotopes is 314 (C₁₂H₁₀⁷⁹Br⁸¹Br).

Loss of a Bromine Atom ([M-Br]⁺): A prominent peak at m/z 233 and 235 (for the two bromine

isotopes) is expected, corresponding to the loss of a bromine radical to form a stable

benzylic carbocation.
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Loss of a Bromomethyl Radical ([M-CH₂Br]⁺): A peak at m/z 219 and 221 would result from

the loss of a bromomethyl radical.

Naphthalene Cation (C₁₀H₈⁺): A significant peak at m/z 128, corresponding to the stable

naphthalene cation, is likely to be observed after the loss of both bromomethyl groups.

Other Fragments: Smaller fragments corresponding to further fragmentation of the

naphthalene ring may also be present.

Self-Validating System: The presence of the characteristic isotopic pattern for two bromine

atoms in the molecular ion and major fragments provides a high degree of confidence in the

identification of the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of 1,4-Bis(bromomethyl)naphthalene.
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Caption: Workflow for the spectroscopic characterization of 1,4-
Bis(bromomethyl)naphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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